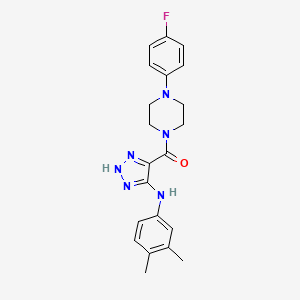

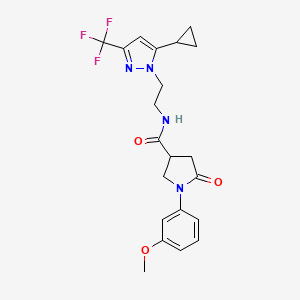

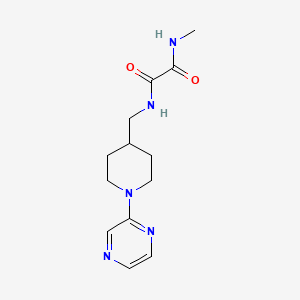

N1-(2,6-二甲基苯基)-N2-(4-甲氧基苄基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N1-(2,6-dimethylphenyl)-N2-(4-methoxybenzyl)oxalamide" is not directly mentioned in the provided papers. However, the papers discuss related compounds, which are derivatives of phenethylamine drugs and share some structural similarities, such as the presence of a methoxybenzyl group and substitutions on the phenyl ring. These compounds are of interest due to their hallucinogenic properties and relevance in the context of novel psychoactive substances (NPS) .

Synthesis Analysis

The synthesis of related compounds involves commercially available precursor materials and follows a common synthetic pathway. For instance, the N-(dimethoxybenzyl)-4-bromo-2,5-dimethoxyphenethylamine regioisomers were prepared from such precursors, and their synthesis was confirmed by various analytical methods . Although the exact synthesis of "N1-(2,6-dimethylphenyl)-N2-(4-methoxybenzyl)oxalamide" is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of compounds similar to "N1-(2,6-dimethylphenyl)-N2-(4-methoxybenzyl)oxalamide" has been elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray diffraction analysis. For example, the crystal structure of a related compound was determined, revealing intermolecular hydrogen bonds and confirming the molecular geometry . These techniques are crucial for understanding the three-dimensional arrangement of atoms within a molecule.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of "N1-(2,6-dimethylphenyl)-N2-(4-methoxybenzyl)oxalamide." However, the analytical characterization of similar hallucinogenic substances includes their behavior under electron ionization (EI) conditions during mass spectrometry, which can provide insights into their fragmentation patterns and potential reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed using a variety of methods. Gas chromatography with electron impact mass spectrometry (GC-EI-MS), liquid chromatography-electrospray ionization-quadrupole time of flight mass spectrometry (LC-ESI-QTOF-MS), and Fourier transform infrared spectroscopy (FTIR) are among the techniques used to characterize these substances. These methods help determine properties such as molecular mass, exact mass, chemical formula, and fragmentation patterns . The differentiation of isomers and the establishment of retention indices also contribute to the understanding of their physical properties .

科学研究应用

光可切换聚合物合成和表征

Sobolčiak 等人(2013 年)的一项研究重点研究了一种新型阳离子聚合物的合成,该聚合物在光照射下可以从阳离子形式转变为两性离子形式。这种聚合物展示了浓缩和释放双链 DNA 和转换抗菌活性的能力,显示出在基因传递和抗菌表面中的潜在应用 (Sobolčiak 等人,2013 年)。

草酰胺衍生物中的分子内氢键

Martínez-Martínez 等人(1998 年)探索了对称和非对称草酰胺的合成和结构研究,揭示了分子内三中心氢键。这项研究强调了氢键在稳定草酰胺结构中的重要性,这可能会影响具有特定性质的新材料和分子的设计 (Martínez-Martínez 等人,1998 年)。

铜催化的偶联反应

Chen 等人(2023 年)的一项 2023 年研究展示了使用 N1-(2,6-二甲基苯基)-N2-(吡啶-2-基甲基)草酰胺 (DMPPO) 作为配体在 (杂)芳基卤化物与 1-炔烃的铜催化偶联反应中的用途。这种方法促进了在温和条件下生成内部炔烃,为复杂有机分子的合成提供了一个多功能工具 (Chen 等人,2023 年)。

(杂)芳基卤化物的羟基化

Xia 等人(2016 年)的研究开发了一种在温和条件下使用 Cu(acac)2 和 N,N'-双(4-羟基-2,6-二甲基苯基)草酰胺 (BHMPO) 对 (杂)芳基卤化物进行羟基化的催化体系。这种方法有效地生成酚和羟基化杂芳烃,突出了其在合成各种应用中羟基化芳香族化合物的潜力 (Xia 等人,2016 年)。

属性

IUPAC Name |

N'-(2,6-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-12-5-4-6-13(2)16(12)20-18(22)17(21)19-11-14-7-9-15(23-3)10-8-14/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJCJFWNUIRJJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2,6-dimethylphenyl)-N2-(4-methoxybenzyl)oxalamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzamide](/img/structure/B2553293.png)

![N-(cyanomethyl)-2-{[5-(N-cyclopropylacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2553297.png)

![N-isopropyl-1-[4-(4-methoxyphenyl)piperazin-1-yl]isoquinoline-7-carboxamide](/img/structure/B2553302.png)

![3-(Tert-butyl)-2-((4-chlorophenyl)carbonyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B2553308.png)